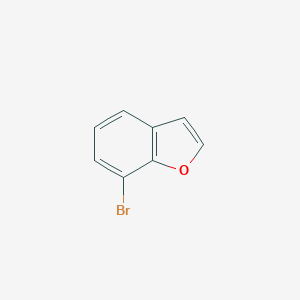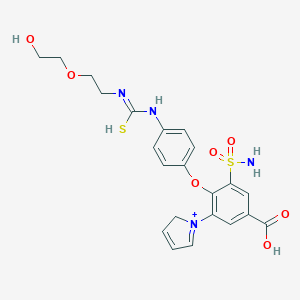
4-Polyethylene glycol-sulfonylurea-piretanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyethylene glycol-sulfonylurea-piretanide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of polyethylene glycol, sulfonylurea, and piretanide, which are all known for their unique properties.
Aplicaciones Científicas De Investigación
The unique properties of 4-polyethylene glycol-sulfonylurea-piretanide make it a potential candidate for various scientific research applications. One of its primary applications is in the field of drug delivery. The compound can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs. Additionally, the compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-polyethylene glycol-sulfonylurea-piretanide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. This, in turn, can lead to the suppression of tumor growth and other disease processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-polyethylene glycol-sulfonylurea-piretanide are still being studied. However, studies have indicated that the compound may have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. Additionally, the compound has been shown to have a high degree of biocompatibility, making it a potential candidate for use in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-polyethylene glycol-sulfonylurea-piretanide in lab experiments include its high degree of purity, solubility in water and other polar solvents, and potential for targeted drug delivery. However, limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Direcciones Futuras
There are many potential future directions for research on 4-polyethylene glycol-sulfonylurea-piretanide. Some of the most promising areas of study include its use as an anticancer agent, its potential for targeted drug delivery, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 4-polyethylene glycol-sulfonylurea-piretanide involves the reaction of polyethylene glycol, sulfonylurea, and piretanide in the presence of a catalyst. The process is carried out under controlled conditions to ensure the purity and yield of the compound. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Propiedades
Número CAS |
120750-70-1 |
|---|---|
Nombre del producto |
4-Polyethylene glycol-sulfonylurea-piretanide |
Fórmula molecular |
C22H25N4O7S2+ |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C22H24N4O7S2/c23-35(30,31)19-14-15(21(28)29)13-18(26-8-1-2-9-26)20(19)33-17-5-3-16(4-6-17)25-22(34)24-7-11-32-12-10-27/h1-6,8,13-14,27H,7,9-12H2,(H4-,23,24,25,28,29,30,31,34)/p+1 |
Clave InChI |
NROHLPMZALSKLU-UHFFFAOYSA-O |
SMILES isomérico |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCOCCO |
SMILES canónico |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
Sinónimos |
4-polyethylene glycol-sulfonylurea-piretanide PIR-PEG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



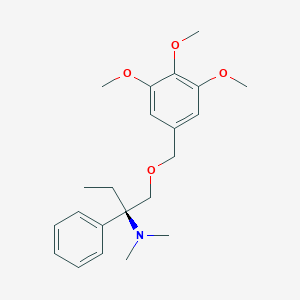
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
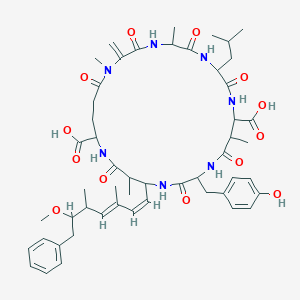
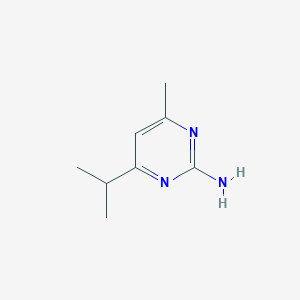
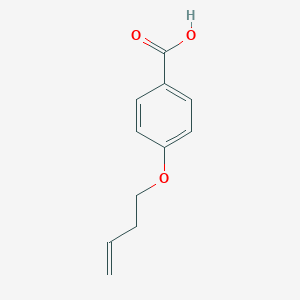
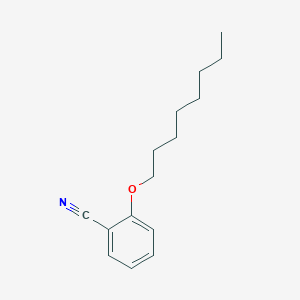
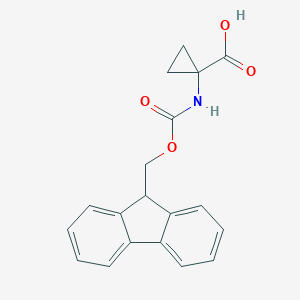
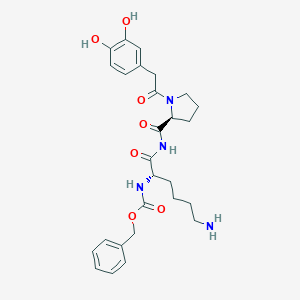
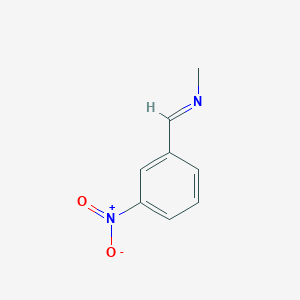
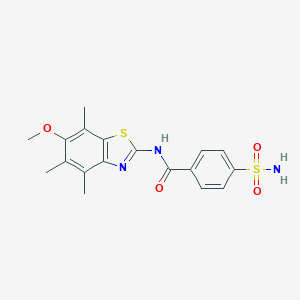
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)
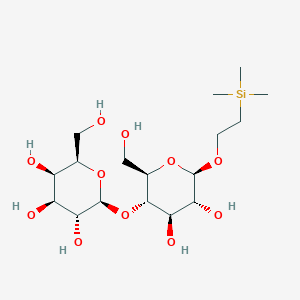
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
